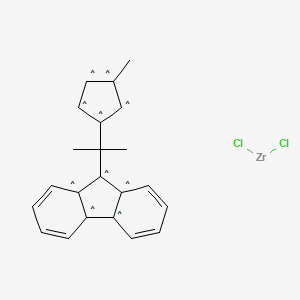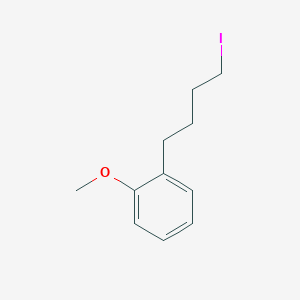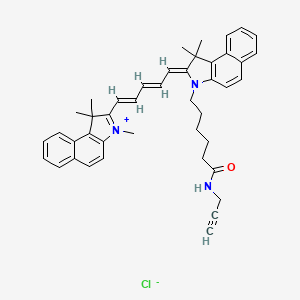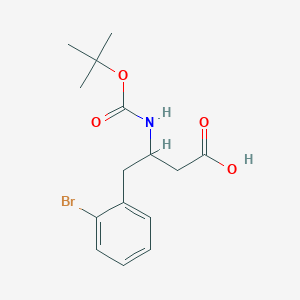![molecular formula C20H22N2O2 B12278815 Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione is a complex organic compound with the molecular formula C16H12N2O2 It is known for its unique structure, which includes a cyclobutene ring substituted with two amino groups attached to 4-methylphenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 4-methylphenylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key factors in industrial production include the selection of appropriate raw materials, reaction optimization, and purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.
類似化合物との比較
Similar Compounds
3,4-Dianilinocyclobut-3-ene-1,2-dione: Similar structure but with different substituents.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Another related compound with phenylamino groups.
Uniqueness
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
特性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
3,4-bis[(4-methylphenyl)methylamino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C20H22N2O2/c1-13-3-7-15(8-4-13)11-21-17-18(20(24)19(17)23)22-12-16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3 |
InChIキー |
ZZOGXJHLFFUNGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC2C(C(=O)C2=O)NCC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)


![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)


![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)

